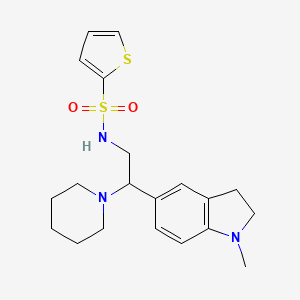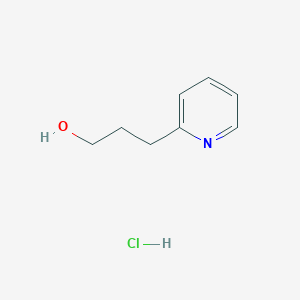
3-(2-Pyridyl)-1-propanol Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Pyridyl)-1-propanol Hydrochloride: is a chemical compound that features a pyridine ring attached to a propanol group. This compound is of interest due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. The hydrochloride salt form enhances its solubility in water, making it more versatile for different applications.
Wirkmechanismus
Target of Action
Compounds with a pyridyl group, like “3-(2-Pyridyl)-1-propanol Hydrochloride”, often interact with various receptors in the body. For instance, Chlorpheniramine, a compound with a similar structure, is a histamine-H1 receptor antagonist . .
Mode of Action
If “this compound” acts similarly to Chlorpheniramine, it might bind to its target receptor and block the action of endogenous molecules, leading to a change in cellular activity .
Biochemical Pathways
The affected pathways would depend on the specific target of “this compound”. For instance, if it targets histamine receptors like Chlorpheniramine, it could affect allergic response pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Pyridyl)-1-propanol Hydrochloride typically involves the reaction of 2-pyridinecarboxaldehyde with a suitable Grignard reagent, such as propylmagnesium bromide, followed by hydrolysis to yield the alcohol. The final step involves the conversion of the alcohol to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or distillation to obtain the pure hydrochloride salt.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-(2-Pyridyl)-1-propanol Hydrochloride can undergo oxidation reactions to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alkane.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Pyridine-2-carboxaldehyde or pyridine-2-carboxylic acid.
Reduction: 3-(2-Pyridyl)-1-propylamine or 3-(2-Pyridyl)propane.
Substitution: Various substituted pyridine derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(2-Pyridyl)-1-propanol Hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including ligands for catalysis and intermediates in the production of pharmaceuticals.
Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological macromolecules. It may also serve as a probe to investigate enzyme mechanisms involving pyridine-containing substrates.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structure allows for modifications that can lead to the discovery of novel therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its solubility and reactivity make it suitable for various industrial processes.
Vergleich Mit ähnlichen Verbindungen
2-Pyridylmethanol: Similar structure but with a methanol group instead of propanol.
3-(2-Pyridyl)-1-propanone: The ketone analog of 3-(2-Pyridyl)-1-propanol.
2-Pyridylacetic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness: 3-(2-Pyridyl)-1-propanol Hydrochloride is unique due to its specific combination of a pyridine ring and a propanol group, which imparts distinct chemical and physical properties. Its hydrochloride salt form enhances its solubility, making it more versatile for various applications compared to its analogs.
Eigenschaften
IUPAC Name |
3-pyridin-2-ylpropan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c10-7-3-5-8-4-1-2-6-9-8;/h1-2,4,6,10H,3,5,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYORHQRKMSNBNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCCO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
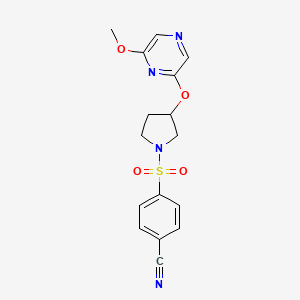
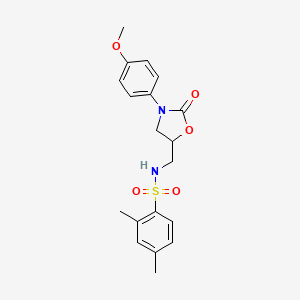
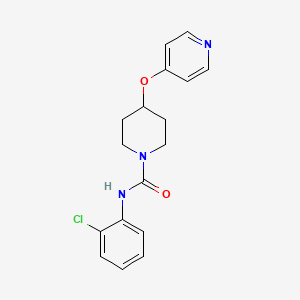
![N-[2-[4-(4-Cyano-2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2683650.png)
![2-[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2683652.png)
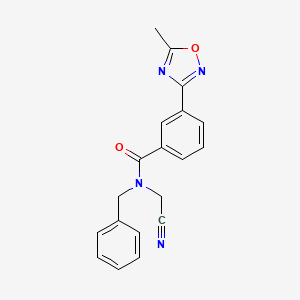


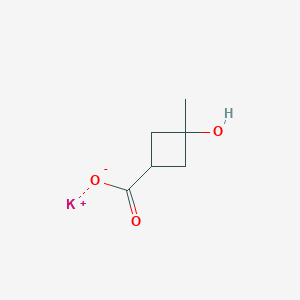
![4-[({[2-Mercapto-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}amino)methyl]benzoic acid](/img/structure/B2683662.png)
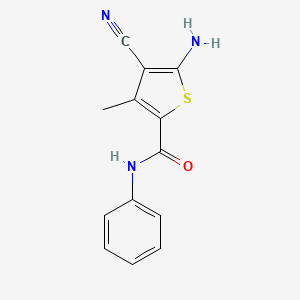
![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2683664.png)
![Methyl 2-amino-2-[3-(3,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2683665.png)
